molecular formula C14H13FN2O3S B12165413 Methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate

Methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate

Cat. No.: B12165413
M. Wt: 308.33 g/mol
InChI Key: OPULKDDGWGGFFS-UHFFFAOYSA-N
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Description

Methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate is a chemical compound with the following structural formula:

CH3COOCH2NHC(=O)C6H3FSC(CH3)NH\text{CH}_3\text{COOCH}_2\text{NHC}(=O)\text{C}_6\text{H}_3\text{F}\text{SC}(\text{CH}_3)\text{NH} CH3​COOCH2​NHC(=O)C6​H3​FSC(CH3​)NH

This compound belongs to the class of organoboron reagents , which play a crucial role in various synthetic processes. Specifically, it is relevant in the context of Suzuki–Miyaura (SM) cross-coupling reactions .

Preparation Methods

The synthesis of Methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate involves coupling reactions, typically using boron-based reagents. One common method is the Suzuki–Miyaura coupling , where an aryl or vinyl boron compound reacts with an aryl or vinyl halide in the presence of a palladium catalyst. The reaction proceeds under mild conditions and tolerates various functional groups.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate can undergo several reactions, including:

    Cross-coupling reactions: As mentioned earlier, it participates in SM cross-coupling, forming carbon–carbon bonds.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Boron Reagents: Boronic acids or boronate esters serve as the boron source in SM coupling.

    Palladium Catalyst: Typically, palladium complexes (e.g., PdCl₂(PPh₃)₂) facilitate the cross-coupling.

    Base: A base (e.g., Na₂CO₃) neutralizes the acidic byproducts.

Major Products: The major product of the SM coupling reaction involving this compound would be the desired coupled product, where the boron and halide groups are connected.

Scientific Research Applications

Methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate finds applications in:

    Medicinal Chemistry: It could serve as a precursor for drug development.

    Materials Science: Its derivatives may have interesting properties for materials applications.

    Agrochemicals: It might be relevant in pesticide or herbicide synthesis.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, further investigation could reveal related structures and their unique features.

Biological Activity

Methyl 2-(5-(3-fluorophenyl)-2-methylthiazole-4-carboxamido)acetate is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H19FN4O2SC_{16}H_{19}FN_{4}O_{2}S, with a molecular weight of approximately 334.4 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, and a fluorophenyl group that may enhance its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells:

  • Enzyme Inhibition : It has been shown to inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects.
  • Anticancer Activity : Preliminary studies indicate that the compound may induce apoptosis in cancer cells by modulating cell cycle progression and inhibiting proliferation.
  • Antimicrobial Properties : The compound exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.

Biological Activity Overview

Activity TypeDescriptionReferences
Anti-inflammatory Inhibits pro-inflammatory cytokines and enzymes involved in inflammation.
Anticancer Induces apoptosis in cancer cell lines such as A549 and Caco-2.
Antimicrobial Effective against Gram-positive bacteria and some fungal strains.

Case Studies and Research Findings

  • Anti-inflammatory Effects :
    • A study demonstrated that this compound significantly reduced levels of TNF-α and IL-6 in vitro, indicating its potential as an anti-inflammatory agent .
  • Anticancer Activity :
    • In vitro tests on A549 (lung cancer) and Caco-2 (colorectal cancer) cells showed that treatment with the compound at concentrations of 100 µM led to significant reductions in cell viability (39.8% for Caco-2) compared to untreated controls . This suggests a selective anticancer effect that warrants further investigation.
  • Antimicrobial Properties :
    • The compound exhibited notable antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) comparable to standard antibiotics . Its efficacy against drug-resistant strains highlights its potential for therapeutic applications in infectious diseases.

Structure-Activity Relationship (SAR)

The thiazole moiety plays a crucial role in the biological activity of this compound. Modifications to the fluorophenyl group have been shown to influence potency:

  • Electron-Withdrawing Groups : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
  • Alkyl Substituents : Variations in alkyl side chains can affect the overall activity, with certain configurations leading to enhanced efficacy against specific pathogens or cancer cell lines .

Properties

Molecular Formula

C14H13FN2O3S

Molecular Weight

308.33 g/mol

IUPAC Name

methyl 2-[[5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]amino]acetate

InChI

InChI=1S/C14H13FN2O3S/c1-8-17-12(14(19)16-7-11(18)20-2)13(21-8)9-4-3-5-10(15)6-9/h3-6H,7H2,1-2H3,(H,16,19)

InChI Key

OPULKDDGWGGFFS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(S1)C2=CC(=CC=C2)F)C(=O)NCC(=O)OC

Origin of Product

United States

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